Dihydrotachysterol

概要

説明

準備方法

化学反応の分析

ジヒドロタキステロールは、肝臓での水酸化による25-ヒドロキシジヒドロタキステロールの形成など、いくつかの種類の化学反応を受けます 。 この水酸化形態は、薬物の主要な循環性活性形態です 。 この化合物は、腎臓によるさらなる水酸化を受けないため、1,25-ジヒドロキシビタミンDの類似体となります 。 これらの反応で使用される一般的な試薬と条件には、水酸化のための肝臓酵素が含まれます 。 これらの反応から生成される主な生成物は25-ヒドロキシジヒドロタキステロールです .

科学研究への応用

ジヒドロタキステロールは、化学、生物学、医学、および産業において、さまざまな科学研究への応用を持っています。 これは、家族性低リン酸血症、副甲状腺機能低下症および偽性副甲状腺機能低下症に関連する低カルシウム血症、ならびに慢性尿毒症における腎性骨異栄養症の治療に使用されます 。 さらに、骨基質タンパク質の調節とオステオカルシンの発現に関する研究に使用されます 。 ジヒドロタキステロールは、研究目的のために特定の条件を誘発するために、実験動物にビタミンD類似体を投与する研究にも使用されます .

科学的研究の応用

Clinical Applications

Dihydrotachysterol is primarily utilized in the treatment of conditions associated with hypocalcemia and hypoparathyroidism. Its applications include:

- Hypoparathyroidism : this compound is commonly prescribed for patients with hypoparathyroidism, especially post-surgical cases where parathyroid glands are removed. It helps elevate serum calcium levels by enhancing intestinal calcium absorption and mobilizing bone calcium .

- Familial Hypophosphatemia : This condition, characterized by low phosphate levels leading to rickets or osteomalacia, can be effectively managed with this compound. The compound aids in correcting calcium and phosphate imbalances .

- Osteomalacia and Rickets : this compound is also used to prevent and treat rickets or osteomalacia, conditions resulting from vitamin D deficiency .

Case Study 1: Management of Hypercalcemia

A study reported on five patients who developed severe hypercalcemia during long-term this compound therapy for hypoparathyroidism. Symptoms included renal impairment due to calcifications. Upon discontinuation of this compound, patients were transitioned to shorter-acting vitamin D derivatives with successful management of calcium levels .

Case Study 2: Efficacy in Familial Hypophosphatemia

In a clinical trial involving patients with familial hypophosphatemia, this compound administration resulted in significant improvements in serum phosphate levels and bone mineral density, demonstrating its effectiveness in managing this genetic disorder .

Comparative Analysis of this compound and Other Vitamin D Analogues

| Feature | This compound | Other Vitamin D Analogues |

|---|---|---|

| Mechanism of Action | VDR activation | VDR activation |

| Primary Use | Hypoparathyroidism | Various (e.g., psoriasis) |

| Metabolites | 1 alpha,25-(OH)2DHT | 1 alpha,25-(OH)2D3 |

| Risk of Hypercalcemia | Higher incidence | Variable |

| Duration of Effect | Longer-lasting | Shorter |

作用機序

類似化合物との比較

生物活性

Dihydrotachysterol (DHT) is a synthetic analog of vitamin D that exhibits significant biological activity, particularly in the regulation of calcium and phosphate metabolism. This article explores the mechanisms of action, therapeutic applications, and case studies related to DHT, supported by data tables and research findings.

This compound functions primarily by enhancing intestinal absorption of calcium and mobilizing calcium from bone. Upon administration, it is hydroxylated in the liver to form 25-hydroxythis compound, which binds to the vitamin D receptor (VDR). This binding activates gene expression related to calcium transport and bone metabolism, mimicking the actions of parathyroid hormone (PTH) in the absence of functional renal tissue .

Key Actions of this compound:

- Stimulates Intestinal Calcium Absorption: Increases calcium uptake from the gut.

- Mobilizes Bone Calcium: Releases calcium from bone stores.

- Increases Renal Phosphate Excretion: Aids in phosphate management in the body.

Therapeutic Applications

DHT is primarily indicated for conditions associated with hypocalcemia, particularly:

- Hypoparathyroidism: Used post-surgically to manage low calcium levels.

- Vitamin D Dependent Rickets: Effective in treating certain types of rickets where traditional vitamin D is insufficient.

- Familial Hypophosphatemia: Addresses hypophosphatemia linked with genetic disorders.

Case Studies and Clinical Findings

Several studies highlight the clinical implications and potential adverse effects associated with DHT therapy.

Case Study: Hypercalcemia Due to DHT Therapy

A study involving five patients treated with this compound for hypoparathyroidism revealed significant hypercalcemia. Symptoms were often overlooked due to their nonspecific nature. Patients exhibited elevated serum calcium levels ranging from 3.08 to 4.97 mmol/L, leading to severe complications requiring intensive care. After discontinuation of DHT, patients were transitioned to shorter-acting vitamin D derivatives, resulting in normalized calcium levels .

| Patient | Duration of DHT Therapy | Calcium Level (mmol/L) | Creatinine Level (µmol/L) | Treatment Outcome |

|---|---|---|---|---|

| 1 | 4 years | 3.08 | 277 | Improved |

| 2 | 10 years | 4.50 | 300 | Improved |

| 3 | 20 years | 4.97 | 365 | Improved |

| 4 | 30 years | 3.80 | 290 | Improved |

| 5 | 50 years | 3.50 | 310 | Improved |

Pharmacological Properties

This compound has unique pharmacokinetic properties compared to other vitamin D analogs:

- Half-life: Not well-defined; varies based on individual metabolism.

- Protein Binding: Greater than 99%, indicating strong interaction with plasma proteins.

- Metabolism: Rapidly metabolized; approximately 20% excreted in bile within the first 24 hours .

Research Findings

Recent studies have examined the metabolic pathways and biological activity of DHT:

- In Vivo Metabolism: Research indicates that DHT is metabolized into active forms such as 1 alpha,25-(OH)2DHT, which retains significant biological activity comparable to natural vitamin D .

- Comparative Efficacy: Experimental studies show that higher doses of DHT are required to achieve similar therapeutic effects as traditional vitamin D compounds .

特性

CAS番号 |

67-96-9 |

|---|---|

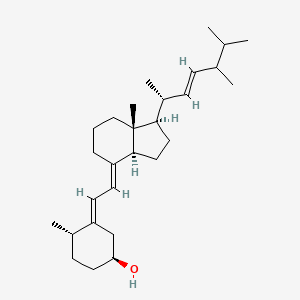

分子式 |

C28H46O |

分子量 |

398.7 g/mol |

IUPAC名 |

(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+ |

InChIキー |

ILYCWAKSDCYMBB-ZJGOHBTISA-N |

SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |

異性体SMILES |

CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O |

正規SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |

外観 |

Solid powder |

Color/Form |

Needles from 90% methanol COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER |

melting_point |

131 °C |

Key on ui other cas no. |

67-96-9 |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Easily sol in organic solents SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AT 10 AT-10 AT10 Calcamine Dihydrotachysterin Dihydrotachysterol Tachystin |

蒸気圧 |

5.2X10-10 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。